Cas no 19890-02-9 ((-)-trans-Verbenol)

(-)-trans-Verbenol structure
(-)-trans-Verbenol structure
Product Name:(-)-trans-Verbenol
Numero CAS:19890-02-9
MF:C10H16O
MW:152.233443260193
CID:153007
PubChem ID:88298
Update Time:2025-04-19

(-)-trans-Verbenol Proprietà chimiche e fisiche

Nomi e identificatori

    • Bicyclo[3.1.1]hept-3-en-2-ol,4,6,6-trimethyl-, (1S,2R,5S)-
    • [1S-(1alpha,2alpha,5alpha)]-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
    • (1S)-CIS-VERBENOL
    • (1S,2S)-4,6,6-TRIMETHYLBICYCLO[3.1.1]HEPT-3-EN-2-OL
    • (1S-CIS)-4,6,6-TRIMETHYLBICYCLO[3.1.1]HEPT-3-EN-2-OL
    • (4S)-cis-Verbenol
    • (S)-CIS-VERBENOL ( E.E.)
    • (S)-cis-Verbenol,sum of isomers
    • cis-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol
    • pin-2-en-4-ol
    • trans-verbenol
    • Z-Verbenol
    • Ai3-23135
    • EINECS 243-407-0
    • (1α,5α)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2α-ol
    • (1S,5α)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2α-ol
    • Bicyclo(3.1.1)hept-3-en-2-ol, 4,6,6-trimethyl-, trans-(-)-
    • Bicyclo(3.1.1)hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2R,5S)-
    • 19890-02-9
    • (S)-(-)-TRANS-VERBENOL
    • SCHEMBL19951524
    • Verbenol, (S)-trans-
    • UNII-R7N6NH1O0K
    • R7N6NH1O0K
    • (S)-trans-verbenol
    • AKOS006272684
    • (1S-(1alpha,2alpha,5alpha))-4,6,6-Trimethylbicyclo(3.1.1)hept-3-en-2-ol
    • NS00067072
    • (-)-trans-Verbenol
    • 2-PINEN-4-OL, (1S,4R,5S)-(-)-
    • 2-Pinen-4-ol, trans-
    • Q27287910
    • BICYCLO(3.1.1)HEPT-3-EN-2-OL, 4,6,6-TRIMETHYL-, (1S-(1.ALPHA.,2.ALPHA.,5.ALPHA.))-
    • Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2R,5S)-
    • Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1.alpha.,2.alpha.,5.alpha.)-
    • (1S,4R,5S)-(-)-TRANS-VERBENOL
    • DTXSID10885103
    • (1alpha,2alpha,5alpha)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
    • WONIGEXYPVIKFS-DJLDLDEBSA-N
    • (1S)-TRANS-VERBENOL
    • 4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol #
    • NS00126390
    • (1S)-(+)-Cis-verbenol
    • 1820-09-3
    • (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
    • Inchi: 1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8+,9+/m0/s1
    • Chiave InChI: WONIGEXYPVIKFS-DJLDLDEBSA-N
    • Sorrisi: O[C@@H]1C=C(C)[C@@H]2C[C@H]1C2(C)C

Proprietà calcolate

  • Massa esatta: 152.12018
  • Massa monoisotopica: 152.12
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 215
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.6
  • Superficie polare topologica: 20.2Ų

Proprietà sperimentali

  • PSA: 20.23
  • LogP: 1.96950

(-)-trans-Verbenol Prezzodi più >>

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